molecular formula C11H4O6 B12684300 8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone CAS No. 88482-23-9

8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone

Cat. No.: B12684300
CAS No.: 88482-23-9
M. Wt: 232.14 g/mol
InChI Key: VNJSMTXECMSPRW-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:

Scientific Research Applications

8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methylfuro3,4-fbenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone can be compared with other similar compounds, such as:

    3-Methyl-benzene-1,2,4,5-tetracarboxylic acid-1,2,4,5-dianhydride: Similar in structure but differs in functional groups.

    Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another related compound with a different degree of hydrogenation. The uniqueness of 8-methylfurobenzofuran-1,3,5,7-tetrone lies in its specific furobenzofuran structure and the presence of a methyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

88482-23-9

Molecular Formula

C11H4O6

Molecular Weight

232.14 g/mol

IUPAC Name

8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone

InChI

InChI=1S/C11H4O6/c1-3-6-4(8(12)16-10(6)14)2-5-7(3)11(15)17-9(5)13/h2H,1H3

InChI Key

VNJSMTXECMSPRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Origin of Product

United States

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